molecular formula C10H10O4 B1461969 Piperazine Ferulate CAS No. 171876-65-6

Piperazine Ferulate

Cat. No.: B1461969
CAS No.: 171876-65-6
M. Wt: 194.18 g/mol
InChI Key: KSEBMYQBYZTDHS-HWKANZROSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ferulic acid is a ferulic acid consisting of trans-cinnamic acid bearing methoxy and hydroxy substituents at positions 3 and 4 respectively on the phenyl ring. It has a role as an antioxidant, a MALDI matrix material, a plant metabolite, an anti-inflammatory agent, an apoptosis inhibitor and a cardioprotective agent. It is a conjugate acid of a ferulate.
Ferulic acid is a natural product found in Salvia rosmarinus, Camellia reticulata, and other organisms with data available.
Ferulic acid is a metabolite found in or produced by Saccharomyces cerevisiae.
See also: Angelica sinensis root (part of).

Mechanism of Action

Target of Action

Piperazine Ferulate primarily targets the Transforming Growth Factor Beta 1 (TGF-β1) , Hypoxia-Inducible Factor 1 Alpha (HIF-1α) , and Hypoxia-Inducible Factor 2 Alpha (HIF-2α) . These targets play a crucial role in the regulation of fibrosis and anemia, which are common complications in chronic kidney disease .

Mode of Action

This compound interacts with its targets by inhibiting TGF-β1 and stimulating the production of HIF-1α and HIF-2α . This results in the downregulation of Alpha-Smooth Muscle Actin (α-SMA) and upregulation of Erythropoietin (EPO) .

Biochemical Pathways

The compound affects the TGF-β1 and HIF-1α/HIF-2α/EPO pathways . The inhibition of TGF-β1 helps reduce fibrosis, a condition characterized by the excessive accumulation of extracellular matrix proteins . On the other hand, the stimulation of HIF-1α and HIF-2α promotes the production of EPO, which is beneficial in managing anemia, a common complication in chronic kidney disease .

Pharmacokinetics

The compound has been shown to reduce serum creatinine (scr), blood urea nitrogen (bun), and 24-hour urinary protein (up) levels , indicating its effective absorption and distribution in the body.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s worth noting that this compound has been widely used in clinical practice for cardiovascular and kidney diseases in China , suggesting that it may be well-tolerated across different populations and environments.

Biochemical Analysis

Biochemical Properties

Piperazine Ferulate plays a significant role in biochemical reactions, particularly in its interaction with enzymes, proteins, and other biomolecules. It has been observed to interact with angiotensin receptor blockers, enhancing their renoprotective effects in diabetic nephropathy patients . The compound also exhibits anti-hypertensive effects and reduces IgA-mediated nephropathy . These interactions are crucial for its therapeutic effects, particularly in cardiovascular and kidney diseases.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to prevent high-glucose-induced filtration barrier damage in kidney cells . Additionally, this compound attenuates high glucose-induced mesangial cell proliferation, which is a key factor in the progression of diabetic nephropathy . These effects highlight its potential in managing conditions related to high glucose levels and kidney function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to reduce the serum level of creatinine and fibrinogen, indicating its role in modulating enzyme activity . Furthermore, this compound influences gene expression, contributing to its therapeutic effects in various diseases.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors in its long-term efficacy. Studies have shown that this compound maintains its renoprotective effects over extended periods, particularly when combined with angiotensin receptor blockers

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, it has shown significant benefits in reducing proteinuria and serum creatinine levels in diabetic nephropathy patients . High doses may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. It has been shown to reduce β2-microglobulin levels, indicating its role in modulating metabolic processes . These interactions are essential for its therapeutic effects, particularly in managing kidney diseases.

Properties

IUPAC Name

(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid
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InChI

InChI=1S/C10H10O4/c1-14-9-6-7(2-4-8(9)11)3-5-10(12)13/h2-6,11H,1H3,(H,12,13)/b5-3+
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InChI Key

KSEBMYQBYZTDHS-HWKANZROSA-N
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Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)O)O
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Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)O)O
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Molecular Formula

C10H10O4
Record name ferulic acid
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Related CAS

24276-84-4 (mono-hydrochloride salt)
Record name Ferulic acid
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DSSTOX Substance ID

DTXSID70892035
Record name (2E)-3-(4-Hydroxy-3-methoxyphenyl)-2-propenoic acid
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Molecular Weight

194.18 g/mol
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Physical Description

cis-Form is a yellow liquid; trans-Form is a solid; [Merck Index] trans-Isomer: Tan powder; [Alfa Aesar MSDS], Tan powder; [Alfa Aesar MSDS], Solid
Record name Ferulic acid
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Vapor Pressure

0.00000269 [mmHg]
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CAS No.

537-98-4, 1135-24-6, 97274-61-8
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Record name (E)-4'-hydroxy-3'-methoxycinnamic acid
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Record name FERULIC ACID
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Melting Point

168 - 171 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary mechanisms of action attributed to Piperazine Ferulate's therapeutic effects?

A1: Research suggests that this compound exerts its effects through multiple mechanisms:

  • Antioxidant activity: this compound, like its parent compound ferulic acid, exhibits antioxidant properties. It can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases. [, , , ]
  • Anti-inflammatory effects: Studies indicate that this compound can modulate inflammatory responses. It has been shown to reduce the expression of inflammatory cytokines, such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6), which play roles in inflammation and disease progression. [, ]
  • Regulation of signaling pathways: Research suggests that this compound can influence cellular signaling pathways involved in cell growth, inflammation, and fibrosis. For example, it has been shown to modulate the transforming growth factor-β1 (TGF-β1) pathway, which is implicated in fibrosis and kidney damage. [, , , ]
  • Protection of endothelial function: this compound has demonstrated potential in protecting blood vessels by improving endothelial function. Studies suggest it can enhance nitric oxide (NO) production, a molecule crucial for blood vessel dilation and healthy blood flow. [, ]

Q2: How does this compound interact with the renin-angiotensin system, particularly concerning Angiotensin II?

A2: Research shows that this compound can impact the renin-angiotensin system, a hormonal system regulating blood pressure and fluid balance. Studies indicate that this compound can reduce Angiotensin II levels. [, ] Angiotensin II is a potent vasoconstrictor, meaning it narrows blood vessels, leading to increased blood pressure and potentially contributing to kidney damage. By reducing Angiotensin II, this compound might contribute to its blood pressure-lowering and kidney-protective effects.

Q3: What analytical techniques are commonly employed to determine the presence and quantity of this compound in biological samples?

A3: High-performance liquid chromatography (HPLC) is a widely used technique for determining this compound concentrations in biological samples, such as plasma and urine. [, , ] This method offers high sensitivity and selectivity, allowing for accurate quantification of the compound even at low concentrations. Researchers have developed and validated HPLC methods to ensure the accuracy, precision, and reliability of their measurements. [, ] These analytical methods are crucial for pharmacokinetic studies, quality control of pharmaceutical formulations, and potentially for monitoring drug levels in clinical settings.

Q4: What do preclinical studies suggest about the safety profile of this compound?

A4: Preclinical studies, mainly conducted in animal models, provide preliminary insights into the safety profile of this compound. While generally well-tolerated in these studies, more research is necessary to determine its long-term safety profile in humans. [, , , ] Further research, including comprehensive toxicology studies, is essential to establish the safety and potential risks associated with this compound use in humans.

Q5: What are some potential future research directions for this compound?

A5: Research on this compound is ongoing, and several promising avenues for future investigation exist:

  • Clinical trials for specific conditions: While some clinical studies have been conducted, larger, well-designed clinical trials are needed to evaluate the efficacy and safety of this compound for specific diseases, such as diabetic nephropathy and other kidney diseases. [, , ]
  • Exploring combination therapies: Investigating the potential synergistic effects of this compound in combination with other drugs for enhanced therapeutic outcomes could be beneficial. [, ]

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